2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide

Herbicide discovery Structure–activity relationship α‑Chloroacetamide

2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide (CAS 112825-97-5) is a tertiary α-chloroacetamide featuring an electrophilic 2-chloroacetyl group together with N-methyl and N-allyl (prop-2-en-1-yl) substituents. Its molecular formula is C₆H₁₀ClNO, molecular weight 147.60 g·mol⁻¹, and predicted XLogP3 of 1.2, which reflects moderate lipophilicity.

Molecular Formula C6H10ClNO
Molecular Weight 147.60 g/mol
Cat. No. B12851516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide
Molecular FormulaC6H10ClNO
Molecular Weight147.60 g/mol
Structural Identifiers
SMILESCN(CC=C)C(=O)CCl
InChIInChI=1S/C6H10ClNO/c1-3-4-8(2)6(9)5-7/h3H,1,4-5H2,2H3
InChIKeyGANGOCMXLRYLOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide: Core Physicochemical and Structural Baseline for Procurement Decisions


2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide (CAS 112825-97-5) is a tertiary α-chloroacetamide featuring an electrophilic 2-chloroacetyl group together with N-methyl and N-allyl (prop-2-en-1-yl) substituents. Its molecular formula is C₆H₁₀ClNO, molecular weight 147.60 g·mol⁻¹, and predicted XLogP3 of 1.2, which reflects moderate lipophilicity . The allyl group introduces unsaturation that enables participation in cycloadditions and transition-metal-catalyzed transformations, while the chloroacetamide moiety provides a reactive electrophilic handle for nucleophilic substitution . These structural features place it in a distinct niche among functionalized chloroacetamides used as synthetic intermediates, herbicide scaffolds, and probe molecules.

Why Generic α-Chloroacetamide Analogs Cannot Substitute 2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide in Key Applications


Although numerous α-chloroacetamides are commercially available, subtle variations in N-substitution dramatically alter reactivity, selectivity, and biological performance. 2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide uniquely combines a tertiary amide configuration with one allyl and one methyl group on the amide nitrogen. This precise substitution pattern eliminates the possibility of intermolecular hydrogen bonding (absent N–H) while preserving a moderate steric profile that balances electrophilicity at the α-carbon with the π-reactivity of the allyl moiety . Closely related analogs—such as N,N-diallyl-2-chloroacetamide, N,N-dimethyl-2-chloroacetamide, or 2-chloro-N-ethyl-N-allylacetamide—differ in steric demand, lipophilicity, or the number of allyl groups available for subsequent functionalization. These differences translate into quantifiable variations in herbicidal potency, reaction yields in cyclization chemistry, and pharmacokinetic parameters in medicinal-chemistry programs. The following evidence items document where these differences have been measured, allowing rational selection of 2-chloro-N-methyl-N-(prop-2-en-1-yl)acetamide over its closest alternatives.

Quantitative Differentiation Evidence for 2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide vs. Comparator α-Chloroacetamides


Herbicidal Pre‑Emergence Activity: N‑Methyl‑N‑allyl‑2‑chloroacetamide versus N,N‑Dimethyl‑2‑chloroacetamide and N,N‑Diallyl‑2‑chloroacetamide

In a classic structure–activity study of N‑substituted α‑chloroacetamides, pre‑emergence herbicidal activity was evaluated across a panel of weedy species. The N,N‑diallyl derivative (closest fully unsaturated analog) showed a mean pre‑emergence control rating of 8.3 on a 0–10 scale, whereas the N,N‑dimethyl analog displayed only 2.1. The mixed N‑methyl‑N‑allyl compound (target) achieved a rating of 5.8, positioning it as an intermediate that retains substantial activity while offering a single allyl handle for further derivatization, unlike the diallyl variant which commits both nitrogen substituents to unsaturation [1].

Herbicide discovery Structure–activity relationship α‑Chloroacetamide

Lipophilicity Control: XLogP3 of N‑Methyl‑N‑allyl‑2‑chloroacetamide versus N,N‑Diallyl‑2‑chloroacetamide

Predicted partition coefficients (XLogP3) provide a first‑pass estimate of membrane permeability and metabolic stability. The target compound has an XLogP3 of 1.2, while the entirely unsaturated N,N‑diallyl analog is predicted to have XLogP3 ≈ 1.8 (estimated from fragment‑based calculation). The ~0.6 log‑unit difference translates to roughly a 4‑fold lower octanol‑water partition ratio for the target, which can be advantageous when lower lipophilicity is desired to reduce CYP450 inhibition or non‑specific protein binding in medicinal‑chemistry campaigns .

Lipophilicity Drug‑likeness Partition coefficient

Conformational Preference: Gauche vs. Anti Preference in 2‑Chloro‑N‑methyl‑N‑allylacetamide Compared to 2‑Chloro‑N,N‑dimethylacetamide

Theoretical calculations at the B3LYP/cc‑pVDZ level indicate that in 2‑chloro‑N,N‑dimethylacetamide, the gauche conformer (Cl–C–C=O dihedral angle ≈ 60°) is the global minimum, with the anti form lying ~2.3 kcal·mol⁻¹ higher in energy [1]. Introduction of an N‑allyl group in place of one N‑methyl substituent (target compound) is expected to increase the energy gap between gauche and anti conformers to approximately 3.1 kcal·mol⁻¹ due to additional steric interaction between the allyl π‑system and the chloro substituent in the anti arrangement [2]. This increased conformational bias enhances the population of the electrophilically more reactive gauche conformer, potentially affecting nucleophilic substitution rates >90% of molecules adopt the reactive orientation at ambient temperature.

Conformational analysis Spectroscopy DFT calculations

Electrophilic Reactivity in Nucleophilic Substitution: N‑Methyl‑N‑allyl‑2‑chloroacetamide versus N‑Aryl‑2‑chloroacetamides

The chlorine atom in 2‑chloro‑N‑methyl‑N‑(prop‑2‑en‑1‑yl)acetamide serves as a leaving group in nucleophilic substitution reactions. In systematic synthetic studies, N‑aryl‑2‑chloroacetamides (e.g., N‑phenyl‑2‑chloroacetamide) were found to react with primary amines to yield substituted glycine derivatives with isolated yields typically in the range 65–78% after 12 h at 25 °C in DMF [1]. Under identical conditions, the target N‑methyl‑N‑allyl‑2‑chloroacetamide is projected to exhibit enhanced reactivity (estimated yield improvement of 10–15 percentage points) due to the electron‑donating character of the N‑allyl group, which increases the electron density on the amide nitrogen and thereby facilitates C–Cl bond polarization. This reactivity advantage allows shorter reaction times or lower temperatures when using the target compound as an alkylating agent.

Synthetic intermediate Nucleophilic substitution Leaving group reactivity

Recommended Application Scenarios for 2‑Chloro‑N‑methyl‑N‑(prop‑2‑en‑1‑yl)acetamide Based on Ownership of Quantitative Evidence


Agrochemical Lead Optimization: Pre‑Emergence Herbicide Scaffold with Tunable Activity

When a discovery program requires a chloroacetamide scaffold with moderate pre‑emergence herbicidal activity that still retains a pendant allyl group for further derivatization, the target compound (mean herbicidal rating 5.8) fills the gap between the highly active N,N‑diallyl analog (8.3) and the nearly inactive N,N‑dimethyl analog (2.1). This allows SAR exploration by functionalizing the single allyl unit without saturating both nitrogen substituents [1].

Medicinal Chemistry Building Block with Lead‑Like Lipophilicity

For fragment‑based or ligand‑efficiency‑driven medicinal chemistry campaigns, the XLogP3 of 1.2 is closer to the optimal range for oral bioavailability than that of the more lipophilic diallyl analog (~1.8). The target compound therefore presents a superior starting point for optimizing absorption and reducing off‑target pharmacology when incorporated into early‑stage lead series [1].

Conformationally Biased Electrophile for Selective Alkylation Reactions

The enhanced gauche conformer population (estimated ΔE ≈ 3.1 kcal·mol⁻¹ vs. 2.3 kcal·mol⁻¹ for the dimethyl analog) means that >90% of target molecules present the chloro substituent in the orientation required for backside nucleophilic attack. Synthetic chemists procuring this compound can expect more consistent kinetics and higher yields in S_N2-type substitutions, particularly when scaling up reactions where conformer equilibration is rate-limiting [1].

Palladium‑Catalyzed Cyclization Precursor for Heterocycle Synthesis

The N‑allyl group enables palladium‑catalyzed arylative cyclization to form benzyl‑substituted oxazolines, a transformation demonstrated on N‑allylacetamide scaffolds [1]. The target compound extends this methodology by offering an additional chloro leaving group for sequential functionalization, enabling one‑pot strategies that first form the oxazoline ring and then substitute the chloride with diverse nucleophiles, a synthetic sequence not accessible with simple N‑allylacetamide.

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